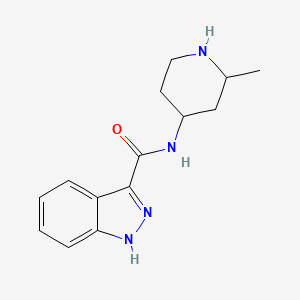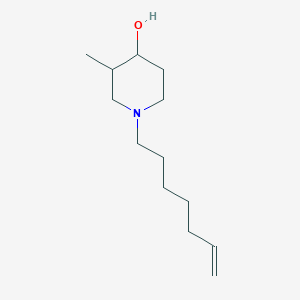![molecular formula C11H5Cl2N5 B6634308 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6634308.png)
1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile, also known as SB203580, is a pyridinyl imidazole compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the late 1990s as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule involved in inflammation and stress responses. Since then, SB203580 has been widely used as a tool compound in both basic research and drug discovery efforts.
作用機序
1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile works by specifically inhibiting the activity of p38 MAPK, a signaling molecule that is involved in the cellular response to stress and inflammation. By blocking the activity of p38 MAPK, 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile can modulate various downstream signaling pathways and cellular processes, leading to a range of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile depend on the specific cellular context and the signaling pathways that are affected. In general, 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to induce apoptosis in cancer cells. It has also been implicated in the regulation of cell cycle progression and differentiation.
実験室実験の利点と制限
One of the main advantages of 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile is its high selectivity for p38 MAPK, which allows for specific modulation of this signaling pathway without affecting other cellular processes. Additionally, 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile is a well-characterized compound that has been extensively studied in a variety of experimental systems, making it a reliable tool compound for basic research. However, one limitation of 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile is its relatively low potency compared to other p38 MAPK inhibitors, which may require higher concentrations or longer incubation times in some experimental settings.
将来の方向性
There are several potential future directions for research on 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile and related compounds. One area of interest is the development of more potent and selective p38 MAPK inhibitors for use in drug discovery efforts. Additionally, there is ongoing research on the role of p38 MAPK in various diseases, such as cancer and inflammatory disorders, which may lead to new therapeutic applications for 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile. Finally, there is growing interest in the use of p38 MAPK inhibitors as adjuvants to enhance the efficacy of existing cancer therapies, which could have important clinical implications.
合成法
The synthesis of 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile involves several steps, starting with the reaction of 2,6-dichloropyridine-3-carbaldehyde with methyl isocyanoacetate to form the corresponding pyridine-3-carboxylic acid derivative. This intermediate is then converted to the imidazole-4,5-dicarbonitrile by treatment with potassium cyanide and ammonium carbonate. The final step involves the introduction of a methyl group at the 2-position of the pyridine ring using formaldehyde and sodium borohydride.
科学的研究の応用
1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile has been used extensively in scientific research to study the role of p38 MAPK in various cellular processes, including inflammation, apoptosis, and cell cycle regulation. It has also been investigated for its potential therapeutic applications in a variety of diseases, such as cancer, rheumatoid arthritis, and Alzheimer's disease.
特性
IUPAC Name |
1-[(2,6-dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2N5/c12-10-2-1-7(11(13)17-10)5-18-6-16-8(3-14)9(18)4-15/h1-2,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDRXWUWHQXRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CN2C=NC(=C2C#N)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-ethenylpyrazol-4-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B6634239.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6634251.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline](/img/structure/B6634256.png)




![1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole](/img/structure/B6634285.png)
![2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B6634302.png)

![5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B6634316.png)


